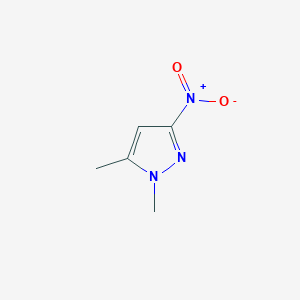
4-Hydroxy-3-methoxy-2-nitrobenzonitrile
Descripción general
Descripción
4-Hydroxy-3-methoxy-2-nitrobenzonitrile is a chemical compound. It is one of the main photoproducts formed during the photolytic destruction of the herbicide bromoxynil .
Synthesis Analysis
The synthesis of 4-Hydroxy-3-methoxybenzonitrile can be carried out from vanillin. The process involves two steps of reaction: reduction of vanillin to vanillyl alcohol with NaBH4, followed by halogenation and nitrilization of the product with PBr3 and KCN, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Hydroxy-3-methoxy-2-nitrobenzonitrile include a melting point of 85-87 °C (lit.) . The molecular weight is 149.15 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Intermediates
- Synthesis of Compounds : 4-Hydroxy-3-methoxy-2-nitrobenzonitrile and its derivatives are involved in the synthesis of various chemical compounds. For example, a method has been developed for the synthesis of 4-hydroxy-3-iodo-5-nitrobenzonitrile, used as a fasciolicide, from p-hydroxybenzaldehyde by nitration, cyanation, and iodination, with a high yield and low cost (Zhao Hai-shuang, 2003).
- Intermediate in Drug Synthesis : This compound also serves as an intermediate in drug synthesis. For instance, 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile, a related compound, was used in the synthesis of Gefitinib, a cancer medication (Bo Jin et al., 2005).
Analytical and Experimental Applications
- Use in Analytical Methods : The compound has been found to be a general-purpose matrix for analyses of small organic, peptide, and protein molecules in matrix-assisted laser desorption/ionization mass spectrometry (MALDI MS), offering a clean background in the low mass range (Hao Gu et al., 2021).
- Study of Physical Properties : Research has been conducted on the thermophysical behavior of nitrobenzonitriles, including compounds similar to 4-Hydroxy-3-methoxy-2-nitrobenzonitrile, to understand their heat capacities and phase transitions (P. Jiménez et al., 2002).
Medicinal Chemistry and Pharmacology
- Potential in Antimicrobial Activity : Some derivatives of nitrobenzonitriles, including those with structural similarities to 4-Hydroxy-3-methoxy-2-nitrobenzonitrile, have been synthesized and tested for their antimicrobial activity, indicating the potential of such compounds in medicinal chemistry (Davinder Kumar et al., 2011).
Environmental and Atmospheric Studies
- Atmospheric Chemistry : Research on the atmospheric reactivity of compounds like guaiacol, which is structurally related to 4-Hydroxy-3-methoxy-2-nitrobenzonitrile, has shown the formation of nitroguaiacol isomers as main oxidation products, suggesting the relevance of such compounds in understanding biomass burning emissions and atmospheric chemistry (Amélie Lauraguais et al., 2014).
Safety And Hazards
Propiedades
IUPAC Name |
4-hydroxy-3-methoxy-2-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O4/c1-14-8-6(11)3-2-5(4-9)7(8)10(12)13/h2-3,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMPYISMRTXHJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1[N+](=O)[O-])C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427604 | |
| Record name | 4-hydroxy-3-methoxy-2-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-3-methoxy-2-nitrobenzonitrile | |
CAS RN |
677335-32-9 | |
| Record name | 4-hydroxy-3-methoxy-2-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1609529.png)

![methyl (1S,3S,4S)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate](/img/structure/B1609531.png)
![N-[amino(imino)methyl]-4-methylbenzenesulfonamide](/img/structure/B1609533.png)







![(3S)-N-[2-(2,5-Dioxopyrrol-1-YL)ethyl]-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxamide](/img/structure/B1609547.png)